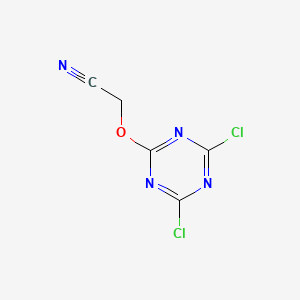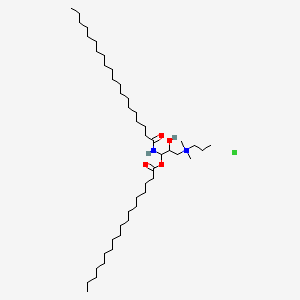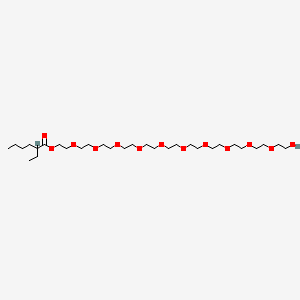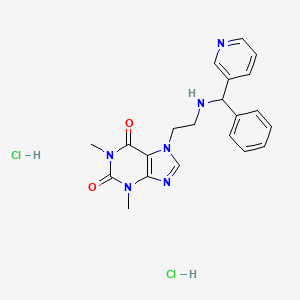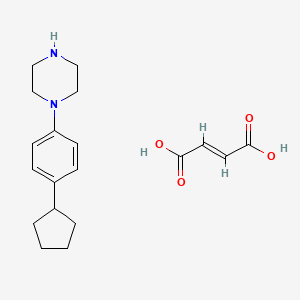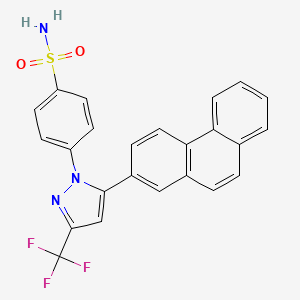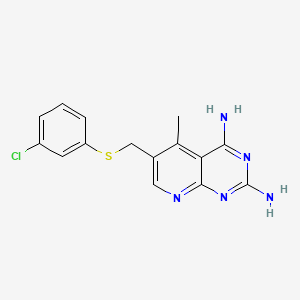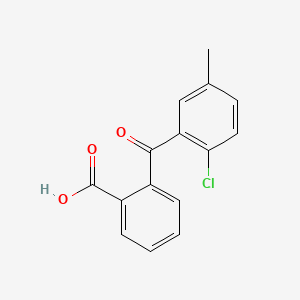
p-(1-Methyldecyl)benzenesulfonic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(1-Methyldecyl)benzenesulfonic acid sodium salt is an organic compound that belongs to the class of aromatic sulfonic acids. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a p-(1-methyldecyl) group. This compound is commonly used in various industrial applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-(1-Methyldecyl)benzenesulfonic acid sodium salt typically involves the sulfonation of p-(1-Methyldecyl)benzene. This process is carried out by reacting p-(1-Methyldecyl)benzene with sulfur trioxide or concentrated sulfuric acid. The reaction conditions usually require controlled temperatures to ensure the formation of the sulfonic acid group without causing degradation of the alkyl chain.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Analyse Des Réactions Chimiques
Types of Reactions
p-(1-Methyldecyl)benzenesulfonic acid sodium salt undergoes various chemical reactions typical of aromatic sulfonic acids. These include:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonates or reduction to form sulfides.
Esterification: The sulfonic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Sulfur Trioxide: Used for sulfonation reactions.
Sodium Hydroxide: Used for neutralization to form the sodium salt.
Phosphorus Pentachloride: Used for converting the sulfonic acid to sulfonyl chloride.
Major Products Formed
Sulfonates: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Esters: Formed through esterification reactions with alcohols.
Applications De Recherche Scientifique
p-(1-Methyldecyl)benzenesulfonic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples for analysis, particularly in protein and enzyme studies.
Medicine: Utilized in pharmaceutical formulations as a solubilizing agent.
Industry: Commonly used in detergents and cleaning agents due to its surfactant properties.
Mécanisme D'action
The mechanism of action of p-(1-Methyldecyl)benzenesulfonic acid sodium salt primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is crucial in applications such as detergents, where it helps to emulsify oils and dirt.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic Acid: The parent compound, which lacks the p-(1-Methyldecyl) group.
p-Toluenesulfonic Acid: Similar structure but with a methyl group instead of the p-(1-Methyldecyl) group.
Sodium Dodecylbenzenesulfonate: A widely used surfactant with a longer alkyl chain.
Uniqueness
p-(1-Methyldecyl)benzenesulfonic acid sodium salt is unique due to its specific alkyl chain length and branching, which provides distinct surfactant properties compared to other similar compounds. This makes it particularly effective in applications requiring specific solubility and emulsification characteristics.
Propriétés
Numéro CAS |
6183-51-3 |
|---|---|
Formule moléculaire |
C17H27NaO3S |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
sodium;4-undecan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C17H28O3S.Na/c1-3-4-5-6-7-8-9-10-15(2)16-11-13-17(14-12-16)21(18,19)20;/h11-15H,3-10H2,1-2H3,(H,18,19,20);/q;+1/p-1 |
Clé InChI |
MGTLTWIVDSLGTB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


